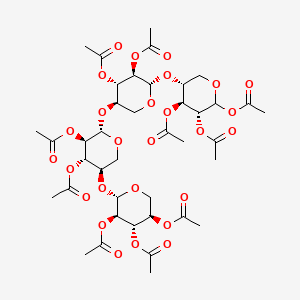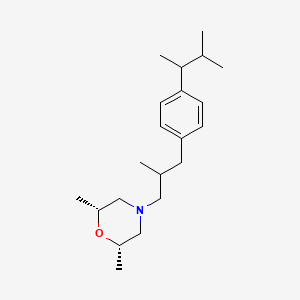
1-Desmethyl-2-methylpropyl Amorolfine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Desmethyl-2-methylpropyl Amorolfine is a derivative of Amorolfine, a morpholine antifungal agent. It is primarily used in research and industrial applications as an impurity standard and reference material. Amorolfine itself is known for its efficacy in treating fungal infections, particularly onychomycosis (fungal infections of the nails) by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
Preparation Methods
The synthesis of 1-Desmethyl-2-methylpropyl Amorolfine involves several steps, starting from the basic structure of Amorolfine. The synthetic route typically includes:
Formation of the morpholine ring: This is achieved through a series of reactions involving the appropriate starting materials and reagents.
Substitution reactions: These are used to introduce the 1-Desmethyl-2-methylpropyl group into the morpholine ring.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.
Chemical Reactions Analysis
1-Desmethyl-2-methylpropyl Amorolfine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Desmethyl-2-methylpropyl Amorolfine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data.
Biology: It is used in studies investigating the mechanisms of antifungal agents and their effects on fungal cells.
Medicine: It is used in research focused on developing new antifungal treatments and understanding the pharmacokinetics and pharmacodynamics of existing treatments.
Industry: It is used in the production of antifungal products and as a quality control standard in the pharmaceutical industry
Mechanism of Action
The mechanism of action of 1-Desmethyl-2-methylpropyl Amorolfine is similar to that of Amorolfine. It inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, which are involved in the biosynthesis of ergosterol. By inhibiting these enzymes, the compound depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membranes. This disruption of the cell membrane leads to the antifungal effects of the compound .
Comparison with Similar Compounds
1-Desmethyl-2-methylpropyl Amorolfine is unique compared to other similar compounds due to its specific structure and the presence of the 1-Desmethyl-2-methylpropyl group. Similar compounds include:
Amorolfine: The parent compound, which has a similar mechanism of action but lacks the 1-Desmethyl-2-methylpropyl group.
Ciclopirox: Another antifungal agent that works by chelating polyvalent cations, leading to the inhibition of metal-dependent enzymes.
Terbinafine: An antifungal agent that inhibits squalene epoxidase, another enzyme involved in ergosterol biosynthesis.
These compounds share similar antifungal properties but differ in their specific mechanisms of action and chemical structures.
Properties
Molecular Formula |
C21H35NO |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C21H35NO/c1-15(2)19(6)21-9-7-20(8-10-21)11-16(3)12-22-13-17(4)23-18(5)14-22/h7-10,15-19H,11-14H2,1-6H3/t16?,17-,18+,19? |
InChI Key |
FVSQRXVLXYEZIE-FXSDRFNOSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


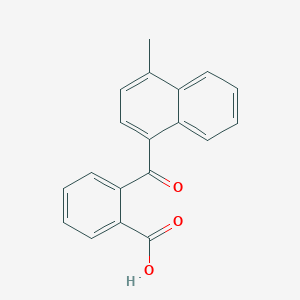
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
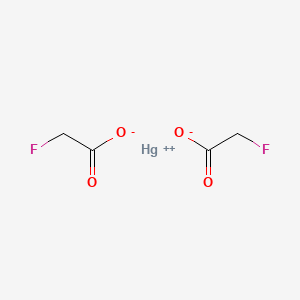
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
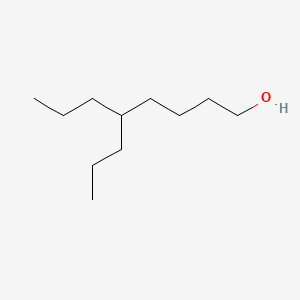
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
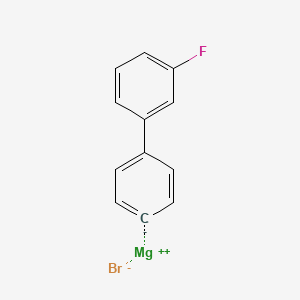
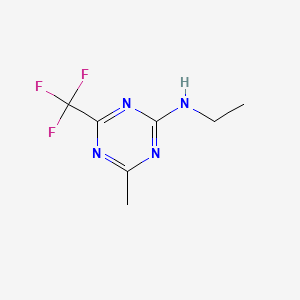

![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
